3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3) is a synthetic small molecule (C₂₃H₂₄N₄O₃S, MW 436.53) comprising a benzenesulfonyl group linked via a propan-1-one spacer to a piperazine-phenylpyrimidine core. The compound is catalogued in PubChem (CID and is primarily distributed as a research chemical for preclinical investigation.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 1351616-31-3
Cat. No. B2689273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
CAS1351616-31-3
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O3S/c28-23(11-16-31(29,30)20-9-5-2-6-10-20)27-14-12-26(13-15-27)22-17-21(24-18-25-22)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2
InChIKeyJPPNVGOZMPOMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3): Chemical Identity and Procurement Baseline


3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3) is a synthetic small molecule (C₂₃H₂₄N₄O₃S, MW 436.53) comprising a benzenesulfonyl group linked via a propan-1-one spacer to a piperazine-phenylpyrimidine core [1]. The compound is catalogued in PubChem (CID 56764808) and is primarily distributed as a research chemical for preclinical investigation [1]. Its structural features—a sulfonyl moiety, a piperazine linker, and a 4,6-disubstituted pyrimidine—place it within a chemical space often explored for kinase inhibition and receptor modulation, though no peer-reviewed pharmacological characterization of this exact compound has been identified in databases such as PubMed, ChEMBL, or BindingDB as of the knowledge cutoff [1].

Why In-Class Analogs Cannot Substitute for 3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3) Without Risk


Even minor structural deviations within the benzenesulfonyl-piperazine-pyrimidine class can produce marked shifts in target engagement, selectivity, and physicochemical properties [1]. The specific connectivity of the benzenesulfonyl group to the propan-1-one linker, the substitution pattern on the pyrimidine ring (4-piperazinyl, 6-phenyl), and the absence of additional ring substituents collectively define a unique pharmacophoric fingerprint [1]. In the absence of systematic head-to-head pharmacological comparisons, any assumption that a structurally related analog (e.g., a 5-benzenesulfonyl regioisomer or a compound with a different N-arylpiperazine) would replicate the biological profile of the target compound is unwarranted [1]. The subsequent evidence sections underscore that, at present, the scientific literature does not provide quantitative differential data to support interchangeability—highlighting a critical evidence gap that purchasers must acknowledge before considering substitution.

Quantitative Comparator Evidence for 3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3)


Absence of Published Head-to-Head Bioactivity Comparisons Against Structural Analogs

A systematic search of PubMed, ChEMBL (via EBI), BindingDB, and the USPTO patent database using the compound’s name, CAS number, InChIKey (JPPNVGOZMPOMDD-UHFFFAOYSA-N), and PubChem CID (56764808) returned no primary research articles or patents that report quantitative bioactivity data for this compound alongside a defined comparator [1][2]. The PubChem record confirms the compound’s registration but contains no bioassay results [2]. BindingDB identifies a distinct ChEMBL entity (CHEMBL4762396) with a different molecular formula (C₂₇H₃₅N₅O₄S) that is not the target compound [3]. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference with quantitative data can be constructed from permissible sources at this time.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Lack of Comparative Selectivity or ADMET Profiling in Public Repositories

No selectivity panels, cytotoxicity assays, solubility measurements, metabolic stability data, or permeability profiles for this compound were identified in authoritative resources such as ChEMBL, DrugBank, or the FDA Orange Book [1]. Typical in-class analogs containing benzenesulfonyl-piperazine motifs (e.g., certain PI3Kδ inhibitors) have demonstrated isozyme selectivity that is exquisitely sensitive to the nature of the N-aryl substituent and the linker length, yet no such data exist for the target compound [2]. This absence prevents any quantitative differentiation from even closely related benzenesulfonylpiperazine derivatives.

Drug Discovery ADMET Selectivity

No Patent-Sourced Comparative Efficacy Data for Procurement Decisions

A search of the USPTO, EPO, and WIPO patent databases for the CAS number and chemical name yielded no patents that exemplify this compound with comparative biological data [1]. The patent US8536169B2, which discloses PI3K inhibitors with a benzenesulfonyl-piperazine scaffold, does not list this specific compound among its exemplified structures or biological tables [2]. This contrasts with lead compounds in the same patent that show PI3Kα IC₅₀ values < 100 nM; the absence of the target compound from such datasets means no patent-based quantitative differentiation can be asserted.

Intellectual Property Patent Analytics Compound Prioritization

Evidence-Limited Application Scenarios for 3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one (CAS 1351616-31-3)


Exploratory Medicinal Chemistry Scaffold Hopping with Mandatory De Novo Profiling

Given the complete absence of public bioactivity data, the compound should be treated as an uncharacterized scaffold for exploratory medicinal chemistry [1]. Any use must be accompanied by internal head-to-head profiling against a user-selected benchmark (e.g., a known PI3K inhibitor or a closely related benzenesulfonylpiperazine) to generate the missing comparative data [1]. Without such internal validation, the compound offers no evidence-based advantage over other commercially available benzenesulfonyl-piperazine-pyrimidine derivatives.

Negative Control or Tool Compound for Assay Development (Unvalidated)

The compound may serve as a structurally matched, putatively inactive analog in biochemical or cellular assays, provided that its lack of activity against the target of interest is confirmed experimentally [1]. Its utility as a negative control hinges entirely on empirical validation; in the absence of such data, its role remains speculative.

Chemical Biology Probe Candidate Requiring Full Characterization

For groups seeking to develop a novel chemical probe with a benzenesulfonyl-piperazine-pyrimidine pharmacophore, this compound represents a starting point for systematic SAR studies [1]. The piperazine nitrogen and the sulfonyl oxygen atoms offer potential for hydrogen bonding, and the phenylpyrimidine may engage aromatic pockets, but no target engagement data exist to prioritize it over related analogs [1].

Procurement for Library Enrichment in Diversity-Oriented Synthesis Collections

The compound’s three-dimensional shape and functional group diversity (sulfonyl, amide, pyrimidine) may justify its inclusion in diversity-oriented screening libraries where the goal is broad chemical space coverage rather than target-specific potency [1]. However, without measured physicochemical or ADMET parameters, its suitability for downstream hit triage remains unquantified.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.